
3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a 3,4-dimethylphenyl ring and a 2-methylprop-1-en-1-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate typically involves the reaction of 3,4-dimethylphenol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
科学的研究の応用
3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Dimethrin: A pyrethroid ester insecticide with similar structural features but different applications.
Cyphenothrin: Another pyrethroid compound with comparable chemical properties but distinct biological activities.
Uniqueness
3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
88309-82-4 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
(3,4-dimethylphenyl) N-(2-methylprop-1-enyl)carbamate |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-14-13(15)16-12-6-5-10(3)11(4)7-12/h5-8H,1-4H3,(H,14,15) |
InChIキー |
WVROCOAZIDRCLR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(=O)NC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




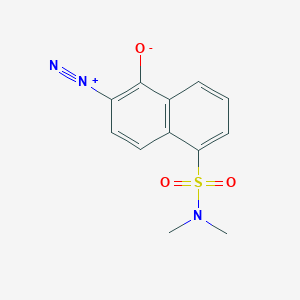
![Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol](/img/structure/B14388868.png)
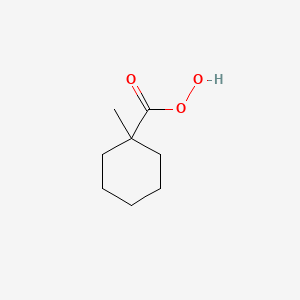
![Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14388883.png)
![Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate](/img/structure/B14388884.png)

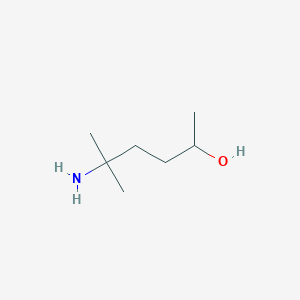
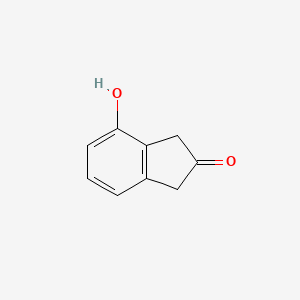
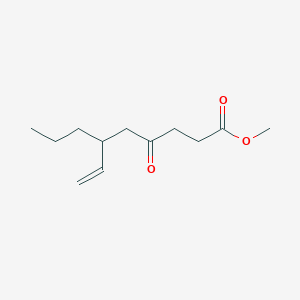
![3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide](/img/structure/B14388898.png)


